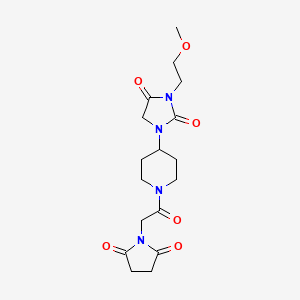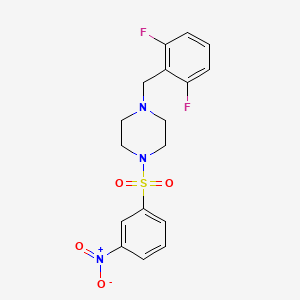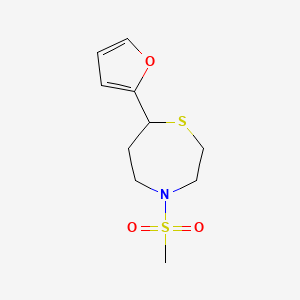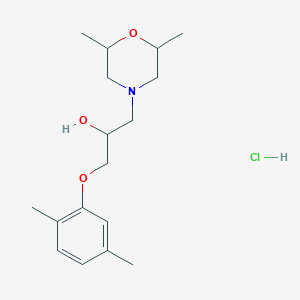![molecular formula C7H8F2O3 B2780272 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2503207-76-7](/img/structure/B2780272.png)
4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a type of bicyclo[2.1.1]hexane, which is a valuable saturated bicyclic structure incorporated in newly developed bio-active compounds . Bicyclo[2.1.1]hexanes are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .
Synthesis Analysis
The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . A catalytic approach that delivers substituted bicyclo[2.1.1]hexanes (BCHs) by a highly atom-economical intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones has also been described .Molecular Structure Analysis
The molecular structure of 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is characterized by a bicyclic structure with a difluoromethyl group and a carboxylic acid group . The InChI code for this compound is 1S/C7H9FO3/c8-3-6-1-7(2-6,5(9)10)11-4-6/h1-4H2,(H,9,10)/t6-,7+ .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid include a [2 + 2] cycloaddition . This reaction is part of a broader strategy that uses photochemistry to access new building blocks .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives have been the subject of various synthesis and structural analysis studies. Kirmse and Mrotzeck (1988) explored the cyclization of related compounds and the behavior of these compounds under thermolysis and solvolysis conditions (Kirmse & Mrotzeck, 1988). Additionally, Hansen et al. (2001) examined the crystalline structure of diflunisal, a related compound, which demonstrates the complex interactions and formations these compounds can undergo (Hansen, Perlovich, & Bauer-Brandl, 2001).
Medicinal Chemistry and Bioanalysis
In the field of medicinal chemistry and bioanalysis, these compounds have been studied for their potential applications. Benitex et al. (2014) conducted bioanalysis of a compound structurally similar to 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, highlighting its role in neuroscience research, particularly in studies evaluating antipsychotic drugs (Benitex et al., 2014).
Chemical Reactions and Mechanisms
Research has also focused on the chemical reactions and mechanisms involving these compounds. For instance, Maskill (1975) investigated the reactions of derivatives of this compound with butyl-lithium and carbon dioxide, contributing to our understanding of their chemical behavior (Maskill, 1975). Similarly, Shao and Shi (2010) explored Lewis acid catalyzed reactions of related compounds, providing insights into the synthesis and structural transformations of these chemicals (Shao & Shi, 2010).
Potential Applications in Organic Chemistry
The potential applications of 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid in organic chemistry are vast. Research by Tsuji et al. (1999) on the synthesis of tri-substituted cyclopropyl chiral synthons demonstrates the versatility of these compounds in organic synthesis (Tsuji, Onishi, & Sakata, 1999).
Zukünftige Richtungen
Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of new bio-active compounds . Therefore, a general synthetic route to these compounds is urgently needed . The development of a catalytic approach that delivers substituted bicyclo[2.1.1]hexanes by a highly atom-economical intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones is a promising step in this direction .
Eigenschaften
IUPAC Name |
4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O3/c8-4(9)6-1-7(2-6,5(10)11)12-3-6/h4H,1-3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIJIWDRQHCHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2780191.png)


![2-(benzotriazol-1-yl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B2780194.png)

![(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/no-structure.png)
![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-4-(3-ethylisoxazol-5-yl)thiophene-2-sulfonamide](/img/structure/B2780202.png)

![Methyl 7-methyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2780204.png)

![Methyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2780208.png)
![N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2780210.png)
![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2780211.png)